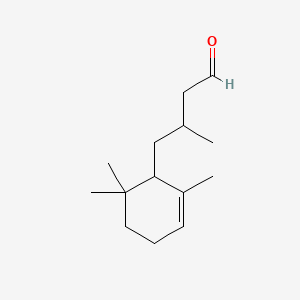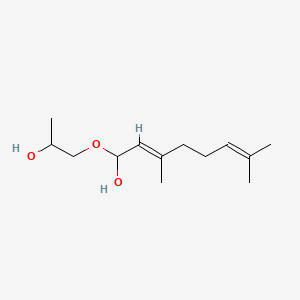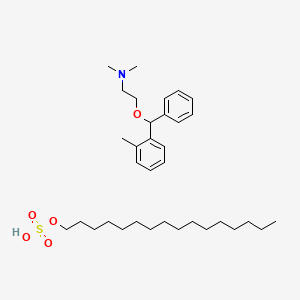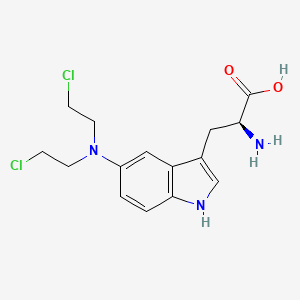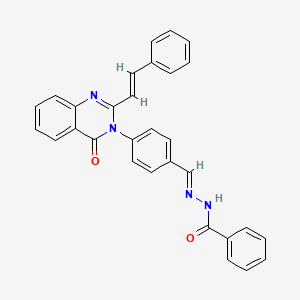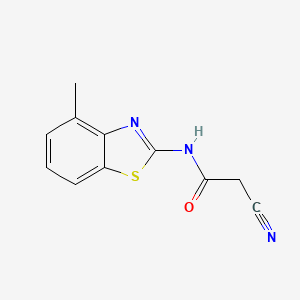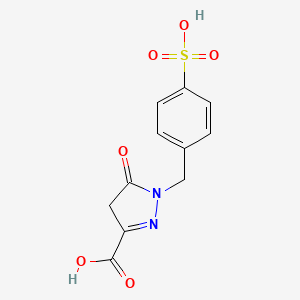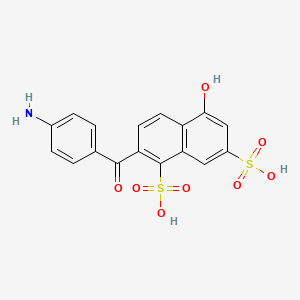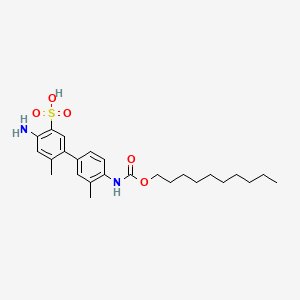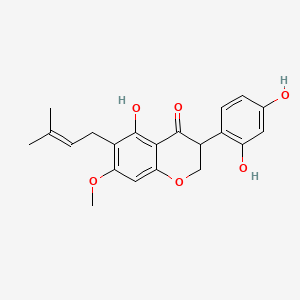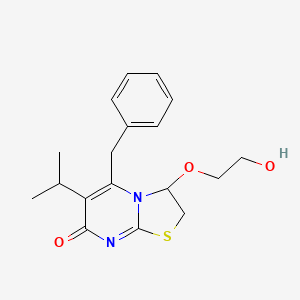
3,5-Bis((3,5-di-tert-butyl-4-hydroxy)benzyl)-2,4,6-trimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis((3,5-di-tert-butyl-4-hydroxy)benzyl)-2,4,6-trimethylphenol is a complex organic compound known for its antioxidant properties. It is widely used in various industries due to its ability to inhibit oxidation processes, which can lead to the degradation of materials. This compound is particularly valuable in the stabilization of polymers and other materials that are prone to oxidative damage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((3,5-di-tert-butyl-4-hydroxy)benzyl)-2,4,6-trimethylphenol typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with 2,4,6-trimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The process involves the use of large quantities of starting materials and catalysts, and the reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis((3,5-di-tert-butyl-4-hydroxy)benzyl)-2,4,6-trimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols and other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
3,5-Bis((3,5-di-tert-butyl-4-hydroxy)benzyl)-2,4,6-trimethylphenol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in the stabilization of polymers and other materials.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications in preventing or treating diseases associated with oxidative damage.
Industry: It is used in the production of plastics, rubber, and other materials to enhance their durability and longevity.
Mecanismo De Acción
The antioxidant properties of 3,5-Bis((3,5-di-tert-butyl-4-hydroxy)benzyl)-2,4,6-trimethylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s molecular structure allows it to effectively scavenge free radicals and inhibit chain reactions that lead to oxidation. The primary molecular targets include reactive oxygen species (ROS) and other free radicals.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-di-tert-butyl-4-hydroxybenzyl alcohol
- 2,6-di-tert-butyl-4-hydroxymethyl phenol
- 2,6-di-tert-butyl-4-hydroxymethylphenol
Uniqueness
Compared to similar compounds, 3,5-Bis((3,5-di-tert-butyl-4-hydroxy)benzyl)-2,4,6-trimethylphenol exhibits superior antioxidant properties due to its unique molecular structure, which allows for more effective free radical scavenging. Its ability to stabilize polymers and other materials makes it particularly valuable in industrial applications.
Propiedades
Número CAS |
87113-78-8 |
|---|---|
Fórmula molecular |
C39H60O3 |
Peso molecular |
576.9 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[[5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4-hydroxy-1,3,5-trimethylcyclohex-2-en-1-yl]methyl]phenol |
InChI |
InChI=1S/C39H60O3/c1-24-20-38(14,21-25-16-27(34(2,3)4)31(40)28(17-25)35(5,6)7)23-39(15,33(24)42)22-26-18-29(36(8,9)10)32(41)30(19-26)37(11,12)13/h16-20,33,40-42H,21-23H2,1-15H3 |
Clave InChI |
BUZQSUSEQHVGCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC(C1O)(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


